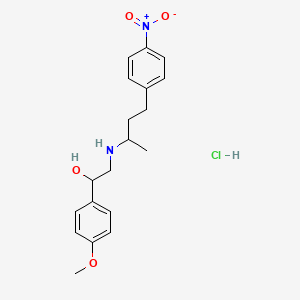![molecular formula C13H12F3N3 B13441075 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,2-A]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrazine and 4-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst to form the desired product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as c-Met and VEGFR-2 kinases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and angiogenesis, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar core structure but differs in the position and type of substituents.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the imidazo[1,2-A]pyrazine core.
Uniqueness
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its combination of a trifluoromethyl group and a tetrahydroimidazo[1,2-A]pyrazine core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H12F3N3 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC 名称 |
3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)11-7-18-12-8-17-5-6-19(11)12/h1-4,7,17H,5-6,8H2 |
InChI 键 |
IKFFYKYDLIJXGR-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=NC=C2C3=CC=C(C=C3)C(F)(F)F)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


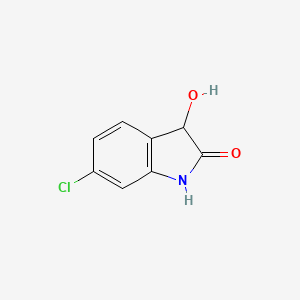
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
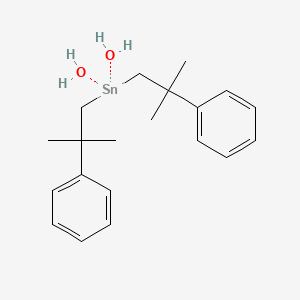
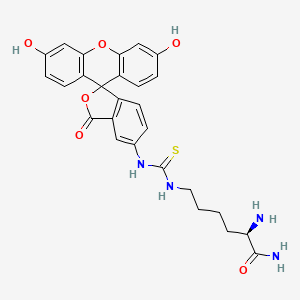
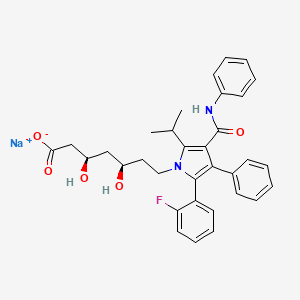
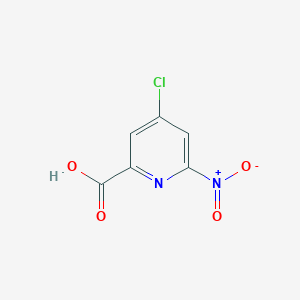
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
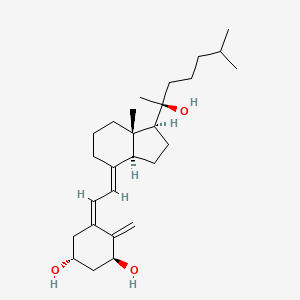
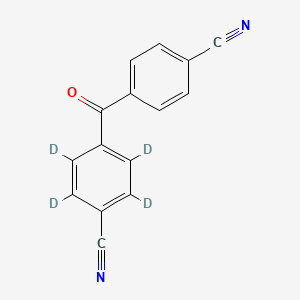
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
